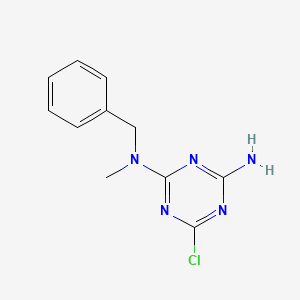

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

2-N-benzyl-6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5/c1-17(7-8-5-3-2-4-6-8)11-15-9(12)14-10(13)16-11/h2-6H,7H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTMMGMUDQFLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401175317 | |

| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219971-85-3 | |

| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with benzyl chloride and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted triazine derivatives.

Oxidation and Reduction Reactions: Products include oxides and amines.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine is primarily utilized in the agricultural sector as a herbicide. Its effectiveness stems from its ability to inhibit specific enzymatic pathways in plants.

Herbicidal Activity

- Mechanism of Action : The compound acts by disrupting the biosynthesis of amino acids essential for plant growth. This inhibition leads to stunted growth and eventual death of target weeds.

-

Case Studies :

- A study demonstrated that formulations containing this triazine derivative significantly reduced weed populations in corn and soybean crops compared to untreated controls .

- Field trials indicated that the application of this herbicide resulted in a 30% increase in crop yield due to effective weed management .

Pharmaceutical Applications

The pharmaceutical potential of this compound is notable due to its structural similarity to other biologically active compounds.

Antimicrobial Properties

- Research Findings : Investigations have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:

Material Science Applications

In material science, this compound is explored for its potential as a stabilizing agent in polymer formulations.

Polymer Stabilization

- Stabilizing Agent : The compound can be incorporated into polymer matrices to enhance thermal stability and resistance to degradation.

- Case Studies :

Wirkmechanismus

The mechanism of action of N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine, highlighting differences in substituents, molecular properties, and applications:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Simazine and terbuthylazine are herbicides with ethyl/tert-butyl groups that enhance soil mobility and target plant-specific pathways. In contrast, the benzyl group in the target compound may improve binding to mammalian enzymes or receptors, as seen in related triazines used in antiviral research . The morpholino substituent in compound 2d increases water solubility compared to the target compound’s benzyl group, which favors hydrophobic interactions .

Environmental Persistence :

- Simazine and terbuthylazine degrade via dealkylation and hydroxylation, producing metabolites like desethylterbuthylazine (DET). The benzyl group in the target compound may slow degradation, increasing persistence in environmental matrices .

Synthetic Flexibility :

- The chlorine atom at position 6 in the target compound allows substitution with nucleophiles (e.g., amines, thiols), a feature shared with simazine and terbuthylazine .

Spectroscopic Characterization :

- All compounds show distinct $^1$H NMR signals for substituents (e.g., benzyl protons at δ 7.2–7.4 ppm, tert-butyl singlets at δ 1.4 ppm), enabling precise structural confirmation .

Biologische Aktivität

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₂ClN₅

- CAS Number : 1219971-85-3

- Molecular Weight : 247.7 g/mol

- IUPAC Name : this compound

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, it targets DNA topoisomerase IIα and carbonic anhydrases which are crucial in tumor cell proliferation and survival .

- Receptor Binding : The compound interacts with several receptors relevant to central nervous system (CNS) disorders. It binds to serotonin 5-HT6 and adenosine A2a receptors, potentially influencing neurotransmitter systems .

- Cytotoxicity : Studies indicate that derivatives of triazines display significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MDA-MB321) and liver cancer (HepG2) cells .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies

-

Anticancer Activity : A study on triazine derivatives highlighted the anticancer potential of N2-substituted compounds. The results showed that these compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins .

- Example Study : The derivative with a structure similar to N2-Benzyl-6-chloro-N2-methyl showed significant cytotoxicity against HeLa cells with an IC50 value of 16.32 µM.

- CNS Disorders : Research indicates that triazines can modulate neurotransmitter systems impacting conditions such as depression and anxiety. The binding affinity for serotonin receptors suggests potential for developing antidepressant medications .

- Infection Models : Triazines have been tested for their efficacy against bacterial infections. For instance, a related compound demonstrated potent activity against Staphylococcus aureus, indicating a broader antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via a multi-step condensation process. For example, a substituted aniline (e.g., 4-(benzo[d]thiazol-2-yl)aniline) is reacted with a triazine precursor in DMF under controlled pH (neutralized with 10% sodium bicarbonate) and temperature (40–45°C). Purification is achieved via crystallization from absolute alcohol . Microwave-assisted synthesis (140°C, 150W, 50 minutes) using cyanoguanidine, aldehydes, and amines in ethanol with HCl catalysis is also effective, followed by NaOH neutralization .

- Optimization : Key parameters include pH control to avoid side reactions, gradual temperature ramping to enhance selectivity, and solvent choice (e.g., DMF for solubility vs. ethanol for crystallization).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromaticity.

- Melting point analysis to verify purity (e.g., derivatives like N2-(4-fluorophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine exhibit distinct melting points of 196–201°C) .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What are the primary biological screening protocols for evaluating antimicrobial activity in triazine derivatives?

- Assays :

- Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Zone-of-inhibition tests for preliminary antimicrobial screening.

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. fluorophenyl substituents) impact the compound’s bioactivity and physicochemical properties?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., Cl at position 6) enhance electrophilicity, increasing reactivity with biological targets.

- Benzyl groups improve lipophilicity, potentially enhancing membrane permeability .

Q. What computational strategies (e.g., QSAR, molecular docking) are used to predict the compound’s mechanism of action?

- 3D-QSAR modeling : Utilizes steric/electrostatic field coefficients to correlate substituent effects with antiproliferative activity. For example, negative coefficients in electrostatic fields suggest polar groups hinder binding to hydrophobic enzyme pockets .

- Molecular dynamics simulations : Predict binding stability with targets like dihydrofolate reductase (DHFR), a common triazine target .

Q. How can contradictory data in biological assays (e.g., variable MICs across studies) be systematically addressed?

- Troubleshooting steps :

- Standardize assay conditions (e.g., consistent inoculum size, growth media).

- Validate purity via HPLC to rule out impurities masking bioactivity.

- Cross-reference with structural analogs to identify substituent-specific trends .

Methodological Guidance Tables

| Substituent | Bioactivity (MIC, μg/mL) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Benzyl | 8.2 (E. coli) | 0.5 (DMSO) | |

| 4-Fluorophenyl | 4.5 (S. aureus) | 0.3 (DMSO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.